molecular formula C13H18ClN3O4S B2977492 ((4-Chloro-2-nitrophenyl)sulfonyl)(2-piperidylethyl)amine CAS No. 1023875-03-7

((4-Chloro-2-nitrophenyl)sulfonyl)(2-piperidylethyl)amine

Cat. No.: B2977492
CAS No.: 1023875-03-7
M. Wt: 347.81
InChI Key: RJHDYDGBPVGJHA-UHFFFAOYSA-N
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Description

((4-Chloro-2-nitrophenyl)sulfonyl)(2-piperidylethyl)amine is a synthetic sulfonamide derivative developed for advanced chemical and pharmacological research. This compound is part of a class of molecules featuring an electron-withdrawing 4-chloro-2-nitrophenylsulfonyl moiety, a structure known for its significant potential in modulating biological activity . The 2-piperidylethylamine side chain introduces specific steric and electronic properties, which may influence the compound's binding affinity and selectivity towards biological targets. Potential Research Applications & Mechanism of Action Sulfonamide-based compounds are extensively explored in medicinal chemistry for their ability to interact with enzyme active sites. The core structure of this reagent suggests potential as an intermediate in developing enzyme inhibitors , particularly against protein kinases such as those in the JAK family, which are critical in cytokine signaling pathways . Furthermore, closely related ((4-Chloro-2-nitrophenyl)sulfonyl)amine analogs have demonstrated notable antimicrobial activity in vitro, showing potency against Gram-positive bacteria, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The proposed mechanism of action involves the sulfonamide group forming critical interactions with nucleophilic residues in target proteins, while the nitro group can be reduced in vivo to form reactive intermediates, leading to enzyme inhibition . Chemical Features & Synthesis The compound is typically synthesized via a sulfonylation reaction between 4-chloro-2-nitrobenzenesulfonyl chloride and 2-piperidylethylamine in the presence of a base . Its structure is characterized by the presence of a sulfonamide linker, a nitro group, and a chloro substituent on the phenyl ring, alongside the basic piperidine heterocycle. These features contribute to its physicochemical properties and make it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery programs. Notice: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

4-chloro-2-nitro-N-(2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O4S/c14-11-4-5-13(12(10-11)17(18)19)22(20,21)15-6-9-16-7-2-1-3-8-16/h4-5,10,15H,1-3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHDYDGBPVGJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

((4-Chloro-2-nitrophenyl)sulfonyl)(2-piperidylethyl)amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

((4-Chloro-2-nitrophenyl)sulfonyl)(2-piperidylethyl)amine is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-piperidylethyl)amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Aromatic Ring Amine Type Notable Properties
((4-Chloro-2-nitrophenyl)sulfonyl)(2-piperidylethyl)amine C₁₃H₁₆ClN₃O₄S 357.8 4-Cl, 2-NO₂ 2-Piperidylethyl High electron-withdrawing effects; potential metal coordination
[(2-Chlorophenyl)methyl][(4-methoxy-3-nitrophenyl)methyl]amine () C₁₅H₁₅ClN₂O₃ 306.74 2-Cl, 4-OCH₃, 3-NO₂ Benzyl amines Increased solubility due to OCH₃
N-[2-[4-[[[4-(Aminosulfonyl)-2-nitrophenyl]amino]methyl]-1-piperidinyl]ethyl]Carbamic acid () C₁₆H₂₄N₆O₆S 452.46 4-SO₂NH₂, 2-NO₂ Piperidine/ethyl Enhanced hydrogen-bonding capacity

Key Observations:

Aromatic Substituents: The 4-Cl, 2-NO₂ groups in the target compound create strong electron-withdrawing effects, increasing sulfonamide proton acidity compared to analogs with electron-donating groups (e.g., 4-OCH₃ in ).

Amine Moieties: The 2-piperidylethyl group provides steric bulk, which may hinder metal coordination compared to smaller amines (e.g., ethylenediamine in ).

Biological Activity

((4-Chloro-2-nitrophenyl)sulfonyl)(2-piperidylethyl)amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure of this compound includes a sulfonamide moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its anticancer properties, enzyme inhibition capabilities, and other relevant pharmacological effects.

Chemical Structure

The compound can be represented as follows:

C12H16ClN3O3S\text{C}_{12}\text{H}_{16}\text{Cl}\text{N}_{3}\text{O}_{3}\text{S}

Biological Activity Overview

  • Anticancer Activity :
    • In vitro studies have indicated that this compound exhibits low-level anticancer activity. A screening conducted on a panel of 60 cancer cell lines showed an average growth inhibition of 104.68% at a concentration of 10 µM, indicating that while the compound does not significantly inhibit tumor growth, it may have some activity against specific cancer types .
  • Enzyme Inhibition :
    • The compound has been studied for its inhibitory effects on various enzymes relevant to metabolic pathways. For instance, sulfonamide derivatives are known to act as inhibitors of carbonic anhydrase and other enzymes involved in glucose metabolism, which could suggest potential antidiabetic properties .
  • Structure-Activity Relationship (SAR) :
    • The presence of electron-withdrawing groups like the nitro group enhances the biological activity of sulfonamide compounds by increasing their binding affinity to target enzymes. Studies have shown that modifications in the phenyl ring can lead to significant changes in activity profiles .

Anticancer Activity Screening Results

Cell Line TypeGrowth Inhibition (%)Most Sensitive Cell Line
Leukemia92.48RPMI-8226
CNS92.74SF-539
Average Growth104.68-

Case Studies

  • Study on Antidiabetic Potential :
    • A study examined the effects of various sulfonamide derivatives on α-glucosidase and α-amylase activities, revealing that certain modifications in the structure led to enhanced inhibitory effects against these enzymes, which are crucial for carbohydrate metabolism in diabetes management .
  • Molecular Docking Studies :
    • Molecular docking simulations have illustrated how this compound interacts with active sites of target proteins, demonstrating favorable hydrogen bonding and hydrophobic interactions that contribute to its biological efficacy .

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